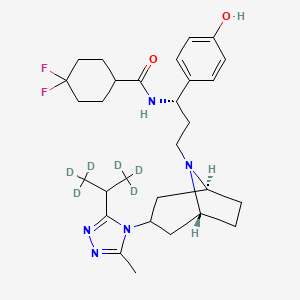![molecular formula C21H27NO4 B13446784 N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
N-[(-)-Jasmonoyl]-(L)-phenlalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(-)-Jasmonoyl]-(L)-phenylalanine is a conjugate of jasmonic acid and the amino acid phenylalanine. This compound is a part of the jasmonate family, which are plant hormones involved in regulating various physiological processes, including growth, development, and stress responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-phenylalanine typically involves the conjugation of jasmonic acid with L-phenylalanine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants.
Industrial Production Methods
Industrial production of N-[(-)-Jasmonoyl]-(L)-phenylalanine may involve biotechnological approaches, such as using genetically modified microorganisms to produce jasmonic acid and phenylalanine, followed by enzymatic or chemical conjugation. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the jasmonic acid moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenylalanine or jasmonic acid parts of the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced jasmonic acid conjugates.
Aplicaciones Científicas De Investigación
N-[(-)-Jasmonoyl]-(L)-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and the reactivity of jasmonates.
Biology: The compound is studied for its role in plant physiology, particularly in stress responses and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of plant growth regulators and agricultural chemicals to enhance crop resistance to pests and environmental stress.
Mecanismo De Acción
N-[(-)-Jasmonoyl]-(L)-phenylalanine exerts its effects by interacting with specific receptors and signaling pathways in plants. The compound binds to jasmonate receptors, triggering a cascade of molecular events that lead to the activation of defense genes and the production of secondary metabolites. These processes enhance the plant’s ability to withstand biotic and abiotic stresses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl jasmonate: Another jasmonate derivative with similar biological activities.
Jasmonic acid: The parent compound of N-[(-)-Jasmonoyl]-(L)-phenylalanine.
Salicylic acid: A plant hormone involved in defense responses, often compared with jasmonates.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-phenylalanine is unique due to its specific conjugation of jasmonic acid and phenylalanine, which may confer distinct biological activities compared to other jasmonates. Its ability to modulate plant defense mechanisms and stress responses makes it a valuable compound for research and agricultural applications.
Propiedades
Fórmula molecular |
C21H27NO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H27NO4/c1-2-3-5-10-17-16(11-12-19(17)23)14-20(24)22-18(21(25)26)13-15-8-6-4-7-9-15/h3-9,16-18H,2,10-14H2,1H3,(H,22,24)(H,25,26)/b5-3-/t16-,17-,18-/m0/s1 |
Clave InChI |
BYYWRCJZFSTRMQ-ONYWMEGZSA-N |
SMILES isomérico |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





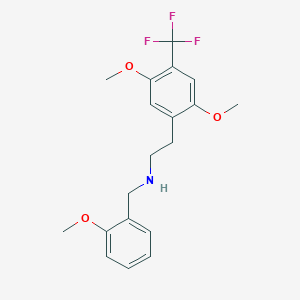
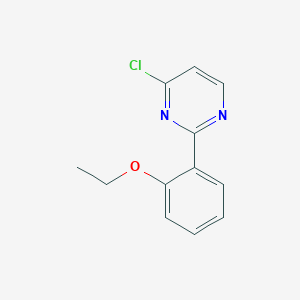
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
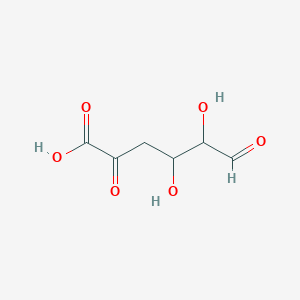
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
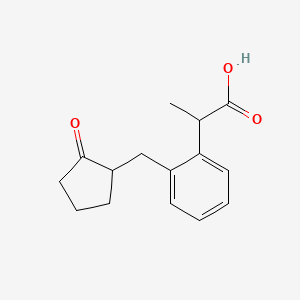
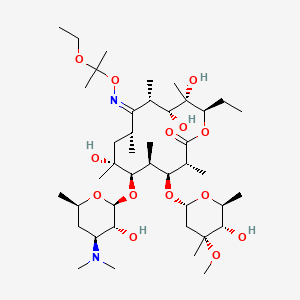
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
